4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group, a methoxycarbonyl group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method involves the nitration of biphenyl to introduce nitro groups, followed by reduction to form amino groups. The carboxylation and esterification steps are then carried out to introduce the carboxylic acid and methoxycarbonyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the amino form.
Scientific Research Applications
4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
4-Aminobiphenyl: Lacks the methoxycarbonyl and carboxylic acid groups, making it less versatile in certain applications.
Uniqueness
4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of functional groups it possesses
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-amino-5-(4-methoxycarbonylphenyl)benzoic acid |
InChI |
InChI=1S/C15H13NO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,16H2,1H3,(H,17,18) |
InChI Key |
UUCYHAYDMCZZRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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